molecular formula C26H29NO3S2 B453136 ethyl 4-(4-tert-butylphenyl)-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate

ethyl 4-(4-tert-butylphenyl)-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate

Cat. No.: B453136
M. Wt: 467.6g/mol
InChI Key: RPVGHEVEBXZNBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-tert-butylphenyl)-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiophene ring, a benzothiophene moiety, and a tert-butylphenyl group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-tert-butylphenyl)-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-tert-butylphenyl acetic acid and 4,5,6,7-tetrahydro-1-benzothiophene. These intermediates are then subjected to esterification and amidation reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-tert-butylphenyl)-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene and benzothiophene rings can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents such as halogens or nitro compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Electrophiles: Halogens, nitro compounds

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Ethyl 4-(4-tert-butylphenyl)-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 4-(4-tert-butylphenyl)-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(4-tert-butylphenyl)-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to unique properties and applications. The presence of the thiophene and benzothiophene rings in this compound distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C26H29NO3S2

Molecular Weight

467.6g/mol

IUPAC Name

ethyl 4-(4-tert-butylphenyl)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C26H29NO3S2/c1-5-30-25(29)22-19(16-10-12-17(13-11-16)26(2,3)4)14-32-24(22)27-23(28)20-15-31-21-9-7-6-8-18(20)21/h10-15H,5-9H2,1-4H3,(H,27,28)

InChI Key

RPVGHEVEBXZNBX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3=CSC4=C3CCCC4

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3=CSC4=C3CCCC4

Origin of Product

United States

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